
TRIFLUOROACÉTYLACÉTONATE D'INDIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium trifluoroacetylacetonate is an organometallic compound with the chemical formula In(CF3COCHCOCH3)3. It is a white powder with a molecular weight of 574.06 g/mol . This compound is known for its use as a precursor in various chemical processes, particularly in the deposition of thin films and in the synthesis of other indium-containing compounds .
Applications De Recherche Scientifique
Indium trifluoroacetylacetonate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The compound is primarily used for research and development purposes , and its specific biological targets are still under investigation.
Mode of Action
As a complex of Indium, it may interact with biological systems in a manner similar to other Indium compounds
Biochemical Pathways
Indium compounds have been studied in the context of various biochemical processes , but the specific pathways influenced by Indium Trifluoroacetylacetonate remain to be determined.
Result of Action
It is known that some Indium compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Action Environment
It is recommended that the compound be stored in a well-ventilated place and kept in a tightly closed container
Méthodes De Préparation
Indium trifluoroacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of indium chloride (InCl3) with trifluoroacetylacetone (CF3COCH2COCH3) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions . The product is then purified through recrystallization.
Industrial production methods for indium trifluoroacetylacetonate often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Indium trifluoroacetylacetonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert indium trifluoroacetylacetonate to lower oxidation state indium compounds.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands, leading to the formation of different indium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Indium trifluoroacetylacetonate can be compared with other similar compounds, such as:
Indium acetylacetonate (In(acac)3): This compound is similar in structure but lacks the trifluoromethyl groups, which can affect its volatility and reactivity.
Indium hexafluoroacetylacetonate (In(hfac)3): This compound has hexafluoromethyl groups, making it more volatile and suitable for certain deposition processes.
Thulium trifluoroacetylacetonate (Tm(tfaa)3): A similar compound with thulium instead of indium, used in similar applications but with different properties due to the metal center.
Indium trifluoroacetylacetonate is unique due to its balance of volatility and stability, making it an excellent precursor for thin film deposition and other applications.
Propriétés
Numéro CAS |
15453-87-9 |
|---|---|
Formule moléculaire |
C15H12F9InO6 |
Poids moléculaire |
574.059 |
Nom IUPAC |
(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |
Clé InChI |
JSFSIUKMFCYGBL-IQMQLBNYSA-K |
SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origine du produit |
United States |
Q1: How does Indium Trifluoroacetylacetonate contribute to the formation of Indium Tin Oxide (ITO) films in the Atmospheric Pressure Plasma Deposition (APPD) process?
A1: Indium Trifluoroacetylacetonate serves as a precursor material in the APPD process. When subjected to the plasma environment along with other precursors like tin trifluoroacetylacetonate, it undergoes decomposition. This decomposition leads to the formation of reactive species, including indium and oxygen ions. These ions then deposit onto the substrate, ultimately forming the desired ITO film [].
Q2: What is the impact of post-deposition annealing on ITO films produced using Indium Trifluoroacetylacetonate?
A2: While ITO films deposited using Indium Trifluoroacetylacetonate at 300°C exhibit good transparency, their conductivity needs improvement. Post-deposition annealing in an oxygen atmosphere at 400°C is employed to enhance the electrical properties. Although this annealing process doesn't significantly reduce the carbon content originating from the precursor, it does lead to a decrease in fluorine content and the initiation of crystallization within the film, as observed through XRD analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
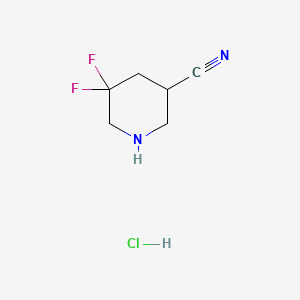
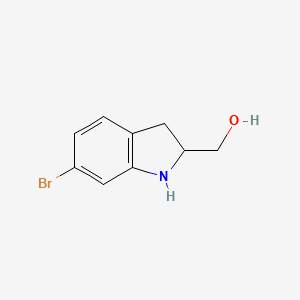
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
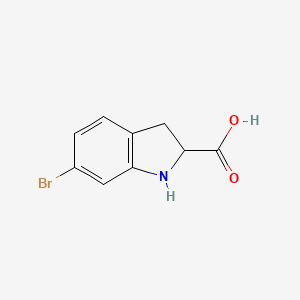
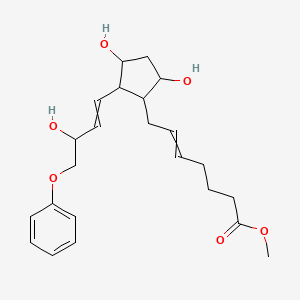
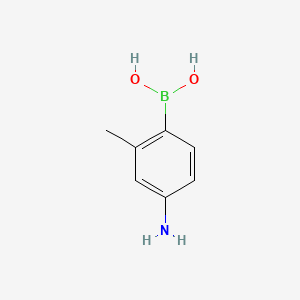
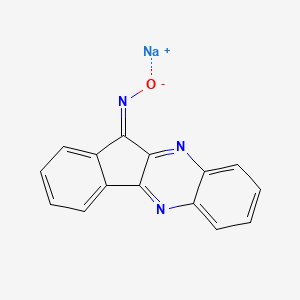
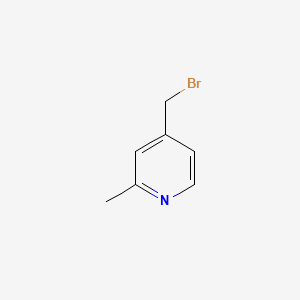
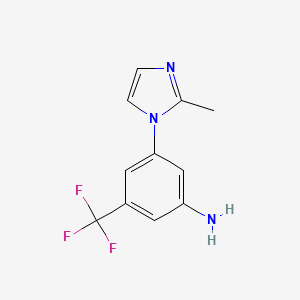
![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
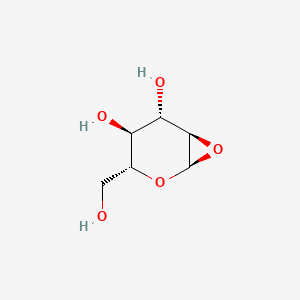
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
